molecular formula C19H17FN4O B15118966 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile

4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile

Cat. No.: B15118966
M. Wt: 336.4 g/mol
InChI Key: YKZUIQDIBWVYMO-UHFFFAOYSA-N
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Description

4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile is a complex organic compound that features a benzoxazole ring, a piperazine moiety, and a fluorobenzonitrile group

Preparation Methods

The synthesis of 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzoxazole ring, followed by the introduction of the piperazine moiety, and finally the attachment of the fluorobenzonitrile group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]methyl}-3-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and piperazine moiety are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other benzoxazole derivatives and piperazine-containing molecules. For example:

Properties

Molecular Formula

C19H17FN4O

Molecular Weight

336.4 g/mol

IUPAC Name

4-[[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C19H17FN4O/c20-16-11-14(12-21)5-6-15(16)13-23-7-9-24(10-8-23)19-22-17-3-1-2-4-18(17)25-19/h1-6,11H,7-10,13H2

InChI Key

YKZUIQDIBWVYMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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